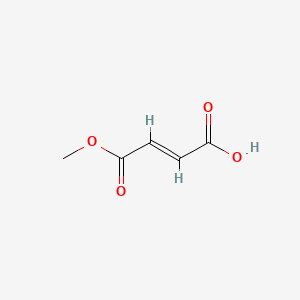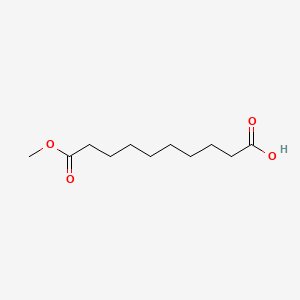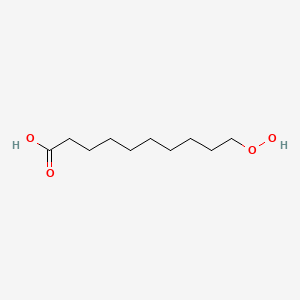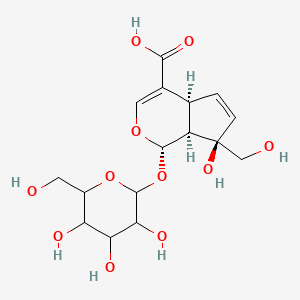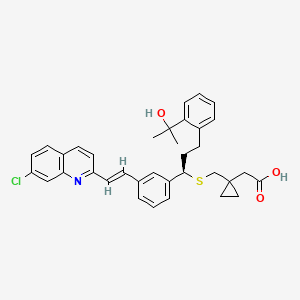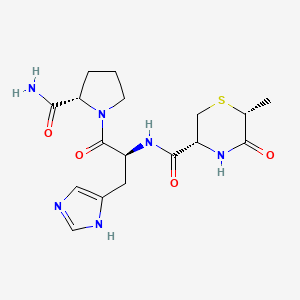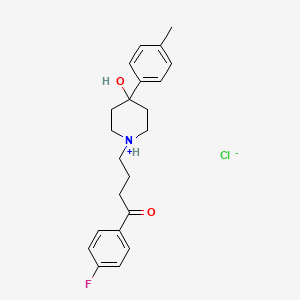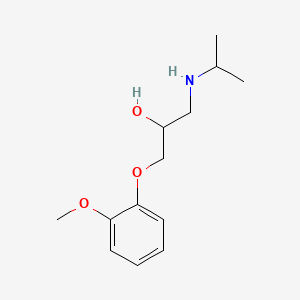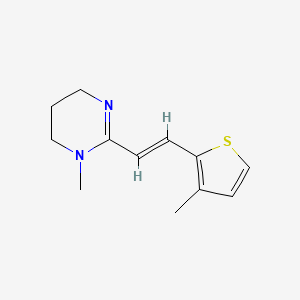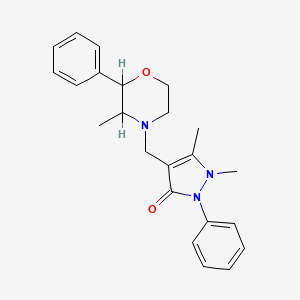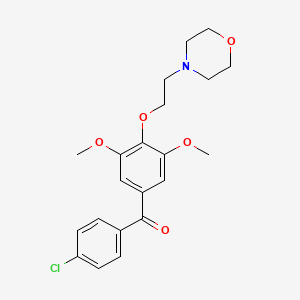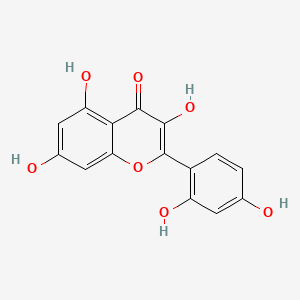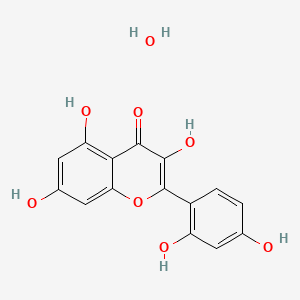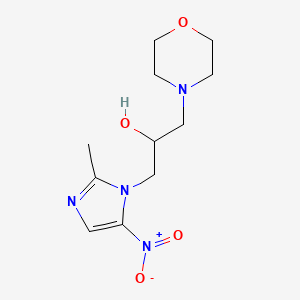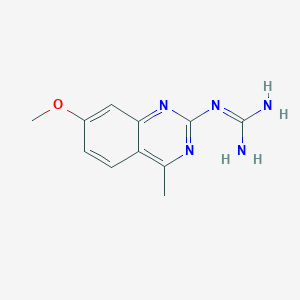
Mpo-IN-28
Übersicht
Beschreibung
MPO-IN-28, also known as Compound 28, is an inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM . It is also an adenosine A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist . It has been used as a synthetic intermediate in the synthesis of Gram-positive bacterial DNA polymerase III inhibitors with antibacterial activity .
Molecular Structure Analysis
The molecular formula of MPO-IN-28 is C11H13N5O, and it has a molecular weight of 231.25 .
Chemical Reactions Analysis
MPO-IN-28 is an inhibitor of myeloperoxidase (MPO), a key enzyme involved in the production of reactive oxygen species by phagocytic cells . The reactions of the halogenating and peroxidase cycles of MPO are driven by substrate availability, reaction rates, and redox properties .
Physical And Chemical Properties Analysis
MPO-IN-28 is a solid compound with an off-white to light yellow color . It is soluble in DMSO but insoluble in water and ethanol . It has a molecular weight of 231.25 and a molecular formula of C11H13N5O .
Wissenschaftliche Forschungsanwendungen
Myeloperoxidase in Cardiovascular Disease
Myeloperoxidase (MPO) is a leukocyte-derived enzyme catalyzing the formation of reactive oxidant species, contributing to tissue damage during inflammation. MPO-catalyzed reactions are linked to proatherogenic activities in cardiovascular disease, including initiation, propagation, and acute complications of the atherosclerotic process. This makes MPO and its inflammatory pathways potential targets for therapeutic intervention in atherosclerotic cardiovascular disease (Nicholls & Hazen, 2005).
Myeloperoxidase Deficiency Studies
Myeloperoxidase deficiency, both hereditary and acquired, involves a lack of peroxidase activity in polymorphonuclear leukocytes (PMN). Research indicates a pretranslational defect leading to MPO deficiency, providing insights into the molecular basis of this condition (Tobler et al., 1989).
Myeloperoxidase Activity Measurement
A bioluminescence assay, MAPS, has been developed for measuring MPO activity in human plasma samples. This assay offers a rapid and cost-effective alternative for determining MPO activity, with potential applications in diagnosing cardiovascular and other immune or inflammatory disorders (Goiffon, Martinez, & Piwnica-Worms, 2015).
Myeloperoxidase in Neutrophil Function
MPO, mainly expressed in neutrophils, is crucial for microbial killing. Its role in inflammatory diseases highlights its potential as a therapeutic target. Recent studies suggest that MPO deficiency may exaggerate inflammatory responses, affecting neutrophil functions like cytokine production. This underscores the complex role of MPO in health and disease(Aratani, 2018).
Myeloperoxidase in Cancer Prognostication
In breast cancer, tumor infiltration by MPO-positive neutrophils is independently associated with a better prognosis. This discovery establishes MPO-positive cell infiltration as a significant prognostic biomarker for overall survival in breast cancer patients (Zeindler et al., 2019).
Safety And Hazards
MPO-IN-28 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is recommended to handle MPO-IN-28 with protective clothing, gloves, and eye/face protection .
Zukünftige Richtungen
MPO-IN-28 has potential therapeutic applications. For example, it has been suggested that MPO inhibition may represent a novel candidate treatment strategy against MSA-like neurodegeneration acting through its anti-inflammatory and anti-oxidative properties . Additionally, targeting MPO could be a promising strategy for alleviating ischemic brain injury .
Relevant Papers
One paper published on Research Square Print on September 6th, 2022, used MPO-IN-28 . Other papers have discussed the role of myeloperoxidase (MPO) in various contexts .
Eigenschaften
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



